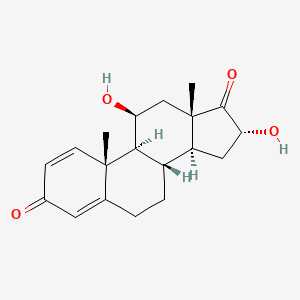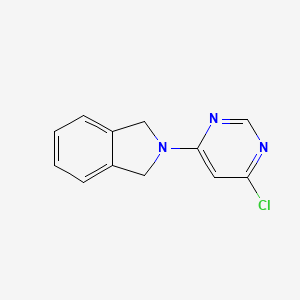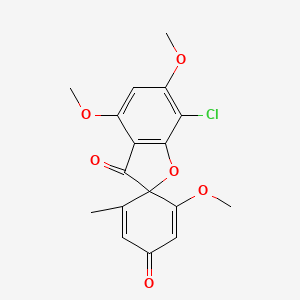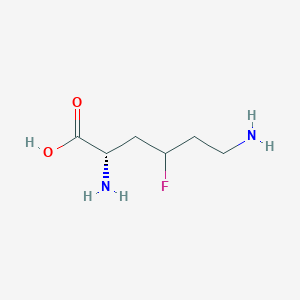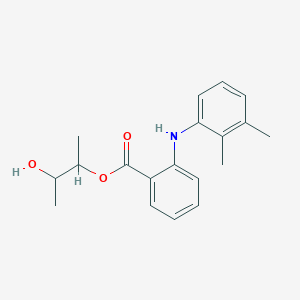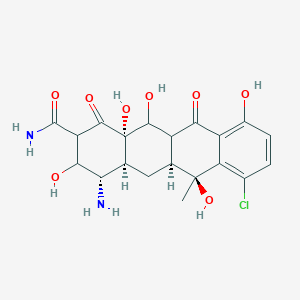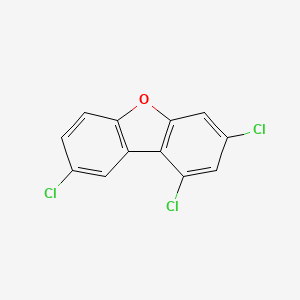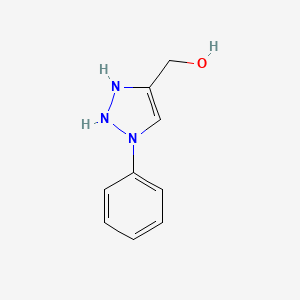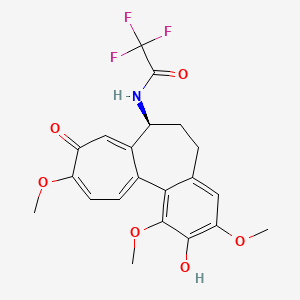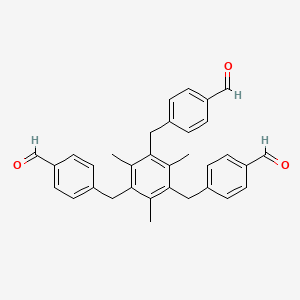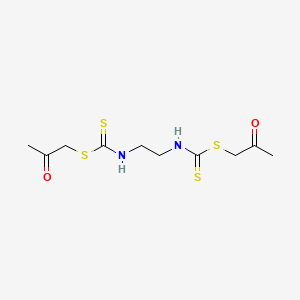
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) typically involves the reaction of ethylene-1,2-diamine with carbon disulfide and 2-oxopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted carbamodithioates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitroso-bis(2-oxopropyl)amine: Known for its carcinogenic properties and used in cancer research.
N-Nitroso-bis(2-hydroxypropyl)amine: Another related compound with similar chemical properties but different biological activities.
Uniqueness
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) is unique due to its specific structure, which allows it to form stable complexes with metal ions and undergo a variety of chemical reactions. This versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H16N2O2S4 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-oxopropyl N-[2-(2-oxopropylsulfanylcarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C10H16N2O2S4/c1-7(13)5-17-9(15)11-3-4-12-10(16)18-6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16) |
Clé InChI |
NABXEQNTQXOVFW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSC(=S)NCCNC(=S)SCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



